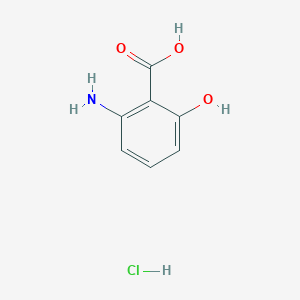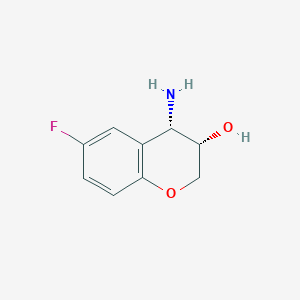
(3S,4S)-4-Amino-6-fluorochroman-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-Amino-6-fluorochroman-3-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom and an amino group attached to a chroman ring system. The stereochemistry of the compound, indicated by the (3S,4S) configuration, plays a crucial role in its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-6-fluorochroman-3-OL typically involves several steps, starting from readily available precursors. One common method involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the aldol reaction can be employed to form the chroman ring system with the desired stereochemistry
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the synthesis . Enzymatic methods can be particularly useful for achieving high enantioselectivity, which is crucial for the biological activity of the compound. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-4-Amino-6-fluorochroman-3-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like mCPBA for epoxidation, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Applications De Recherche Scientifique
(3S,4S)-4-Amino-6-fluorochroman-3-OL has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure and stereochemistry make it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-Amino-6-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, modulating their activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-4-Amino-6-chlorochroman-3-OL: Similar in structure but with a chlorine atom instead of fluorine.
(3S,4S)-4-Amino-6-bromochroman-3-OL: Contains a bromine atom instead of fluorine.
(3S,4S)-4-Amino-6-iodochroman-3-OL: Features an iodine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in (3S,4S)-4-Amino-6-fluorochroman-3-OL imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These properties make it particularly valuable in drug development, where fluorine substitution is often used to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents .
Propriétés
Formule moléculaire |
C9H10FNO2 |
|---|---|
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
(3S,4S)-4-amino-6-fluoro-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C9H10FNO2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1 |
Clé InChI |
IBSASLCZVJSMOO-APPZFPTMSA-N |
SMILES isomérique |
C1[C@H]([C@H](C2=C(O1)C=CC(=C2)F)N)O |
SMILES canonique |
C1C(C(C2=C(O1)C=CC(=C2)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


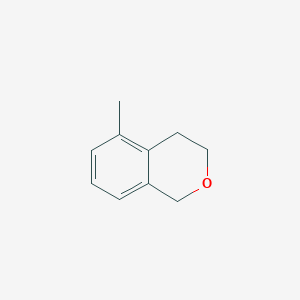
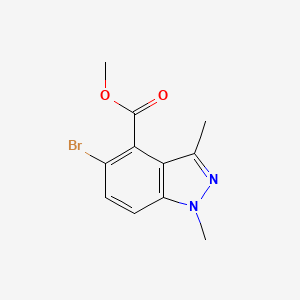
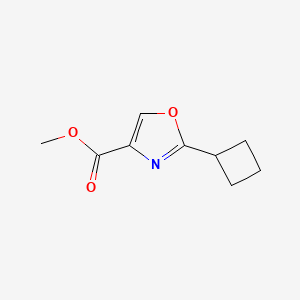
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
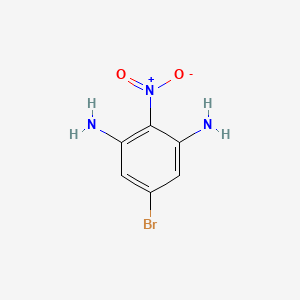
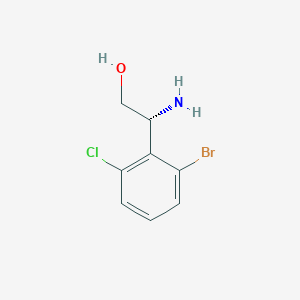
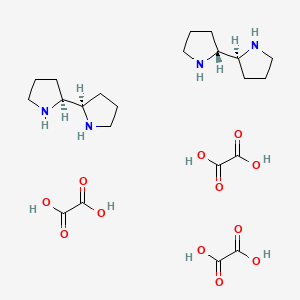
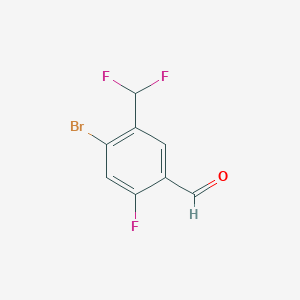
![3-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B13035742.png)
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
![[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol](/img/structure/B13035749.png)
